molecular formula C9H15ClO B13183640 2-(Chloromethyl)-2-cyclobutyloxolane

2-(Chloromethyl)-2-cyclobutyloxolane

Cat. No.: B13183640
M. Wt: 174.67 g/mol
InChI Key: ZJHXFMKPPAJBPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chloromethyl)-2-cyclobutyloxolane is an organic compound that features a cyclobutane ring fused with an oxolane ring, with a chloromethyl group attached to the second carbon of the oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-cyclobutyloxolane typically involves the chloromethylation of cyclobutyloxolane. One common method includes the reaction of cyclobutyloxolane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-cyclobutyloxolane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can yield cyclobutyloxolane derivatives with different functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution: Products include azido, thiocyanato, or amino derivatives of cyclobutyloxolane.

    Oxidation: Formation of oxirane derivatives.

    Reduction: Formation of hydroxymethyl or methylene derivatives.

Scientific Research Applications

2-(Chloromethyl)-2-cyclobutyloxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-cyclobutyloxolane involves its reactivity towards nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to participate in various substitution reactions, forming new bonds with nucleophilic species. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-2-cyclobutyloxolane is unique due to its fused ring structure, which imparts distinct chemical properties and reactivity compared to other chloromethyl compounds. This structural uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

Molecular Formula

C9H15ClO

Molecular Weight

174.67 g/mol

IUPAC Name

2-(chloromethyl)-2-cyclobutyloxolane

InChI

InChI=1S/C9H15ClO/c10-7-9(5-2-6-11-9)8-3-1-4-8/h8H,1-7H2

InChI Key

ZJHXFMKPPAJBPR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCCO2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.